Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate
Overview
Description
Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate is a useful research compound. Its molecular formula is C12H20N2O4 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Exposure and Occupational Health
- Occupational Exposure Assessment : A study by Perbellini et al. (2003) highlighted the occupational exposure to methyl tert-butyl ether (MTBE), a related compound, at an oil refinery. Workers showed higher concentrations of MTBE in biological samples post-shift, indicating a small intake of MTBE. This research is crucial for understanding and managing occupational exposure to similar substances in industrial settings (Perbellini, Pasini, Prigioni, & Rosina, 2003).
Pharmacokinetics and Therapeutic Applications
- Cancer Treatment Research : TZT-1027, a derivative of dolastatin 10, which is structurally similar to the compound , was studied by de Jonge et al. (2005) for its effectiveness in treating advanced solid tumors. This research sheds light on the therapeutic potential and pharmacokinetic properties of similar synthetic compounds (de Jonge et al., 2005).
Metabolism and Toxicokinetics
- Metabolite Characterization : A study by Nihlen et al. (1999) characterized the metabolites of MTBE, revealing significant levels of alpha-hydroxyisobutyric acid (HBA) and 2-methyl-1,2-propanediol (MPD) in urine after exposure. This research is crucial for understanding the metabolism and potential toxicological impact of related chemical compounds (Nihlen, Sumner, Löf, & Johanson, 1999).
Environmental and Public Health
- Prenatal Exposure and Biotransformation : Du et al. (2019) researched synthetic phenolic antioxidants (SPAs) and their transformation products, highlighting prenatal exposure and placental transfer in pregnant women. This study is pertinent for understanding the environmental and health impacts of similar synthetic compounds (Du et al., 2019).
Diagnostic and Monitoring Applications
- Human Biomonitoring : Scherer et al. (2020) conducted a study assessing the exposure of young German adults to butylated hydroxytoluene (BHT), utilizing human biomonitoring in urine samples. This research contributes to the field of exposure assessment and monitoring, which could be relevant for compounds with similar applications or structural characteristics (Scherer, Petreanu, Weber, Scherer, Pluym, & Kolossa-Gehring, 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNAEETYPITDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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